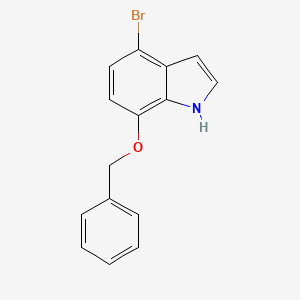

7-(Benzyloxy)-4-bromo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-6-7-14(15-12(13)8-9-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDMSYHNPIYTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295354 | |

| Record name | 4-Bromo-7-(phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476622-92-1 | |

| Record name | 4-Bromo-7-(phenylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476622-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-(phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Benzyloxy 4 Bromo 1h Indole

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 7-(benzyloxy)-4-bromo-1H-indole reveals that the primary challenge lies in the regioselective introduction of the bromo and benzyloxy groups onto the indole (B1671886) scaffold. The key disconnections often involve the formation of the pyrrole (B145914) ring fused to the benzene (B151609) ring.

Strategies for Indole Ring Formation

Several classical and modern indole syntheses can be adapted for the preparation of 7-substituted indoles.

The Fischer indole synthesis, a venerable method dating back to 1883, involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comyoutube.com For the synthesis of 7-(benzyloxy)-4-bromo-1H-indole, this would necessitate the preparation of the corresponding (2-benzyloxy-5-bromophenyl)hydrazine and its subsequent reaction with a suitable aldehyde or ketone. byjus.com The reaction proceeds through a jk-sci.comjk-sci.com-sigmatropic rearrangement of the enamine tautomer of the arylhydrazone. byjus.comyoutube.com The presence of an ortho-substituent, in this case, the benzyloxy group, can influence the reaction's efficiency. youtube.com While widely applicable, the Fischer synthesis can sometimes lead to regioisomeric mixtures when unsymmetrical ketones are used and may require harsh acidic conditions. byjus.comorgsyn.org

Key Features of Fischer Indole Synthesis:

Can be performed in a single pot without isolating the arylhydrazone intermediate. byjus.com

The use of unsymmetrical ketones can result in two regioisomeric products. byjus.com

Electron-donating groups on the aryl ring generally accelerate the reaction, while electron-withdrawing groups can hinder it. youtube.com

The Leimgruber-Batcho indole synthesis offers a flexible and high-yielding alternative to the Fischer method, particularly for indoles with various substitution patterns. wikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative. wikipedia.orgyoutube.com This intermediate is then reductively cyclized to form the indole ring. wikipedia.org For the target molecule, the starting material would be 1-(benzyloxy)-4-bromo-2-methyl-3-nitrobenzene. This is reacted with an N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form a β-pyrrolidinostyrene derivative. orgsyn.org Subsequent reduction of the nitro group, often with reagents like Raney nickel and hydrazine (B178648), leads to the desired 7-(benzyloxy)-4-bromo-1H-indole. wikipedia.orgorgsyn.org This method is advantageous due to its mild reaction conditions and the ready availability of ortho-nitrotoluene precursors. wikipedia.org

Steps in a Modified Leimgruber-Batcho Synthesis for a Substituted Indole:

Alkylation: A substituted 2-methyl-3-nitrophenol (B1294317) is reacted with benzyl (B1604629) chloride in the presence of a base like potassium carbonate in DMF to yield a benzyloxy-2-nitrotoluene. orgsyn.org

Enamine Formation: The resulting nitrotoluene is then reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine to form the corresponding (E)-β-pyrrolidinostyrene. orgsyn.org

Reductive Cyclization: The nitro group of the styrene (B11656) derivative is reduced, typically using Raney nickel and hydrazine hydrate, to afford the final indole product. orgsyn.org

The Bartoli indole synthesis has emerged as a particularly effective and direct route for the preparation of 7-substituted indoles, a class of compounds often challenging to synthesize via classical methods. ingentaconnect.comingentaconnect.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. jk-sci.comwikipedia.org The presence of a bulky substituent at the ortho position is crucial for the success of the reaction, as it facilitates the key jk-sci.comjk-sci.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.org For the synthesis of 7-(benzyloxy)-4-bromo-1H-indole, the starting material would be 1-(benzyloxy)-4-bromo-2-nitrobenzene. The reaction requires at least three equivalents of the vinyl Grignard reagent to proceed to completion when starting from a nitroarene. jk-sci.comwikipedia.org A significant advantage of the Bartoli synthesis is its ability to produce indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org

Key Aspects of the Bartoli Indole Synthesis:

Reactants: An ortho-substituted nitroarene and a vinyl Grignard reagent. jk-sci.com

Product: A 7-substituted indole. jk-sci.com

Key Requirement: The presence of an ortho-substituent on the nitroarene is generally necessary for the reaction to be successful. ingentaconnect.comwikipedia.org

An important modification of the Bartoli synthesis involves using an ortho-bromine as a directing group, which can be subsequently removed. This has expanded the scope of the reaction to produce a wider range of substituted indoles. wikipedia.org

Precursor Design for 4-Bromo and 7-Benzyloxy Functionalities

The synthesis of the appropriately substituted precursors is a critical first step. For the Leimgruber-Batcho approach, a key precursor is 6-benzyloxy-2-nitrotoluene, which can be prepared by the benzylation of 2-methyl-3-nitrophenol. orgsyn.org Subsequent bromination at the desired position would be necessary to install the 4-bromo substituent.

For the Bartoli synthesis, the precursor would be a 2,5-disubstituted nitrobenzene. The introduction of the benzyloxy group can be achieved through Williamson ether synthesis on a corresponding phenol. The bromo substituent can be introduced via electrophilic aromatic substitution on the activated aromatic ring. The benzyloxy group itself has been utilized as a pharmacophore in various biologically active molecules. nih.gov

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 7-(benzyloxy)-4-bromo-1H-indole skeleton in a more convergent manner. While specific direct syntheses for this exact compound are not extensively detailed in the provided search results, the principles of modern indole syntheses can be applied. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for functionalizing the indole core. A pre-formed 4,7-dihaloindole could potentially be selectively functionalized, first with a benzyloxy group and then retaining the bromo group, or vice-versa, depending on the relative reactivity of the halogen atoms. However, controlling regioselectivity in such an approach can be challenging.

Another potential direct approach could involve the cyclization of a suitably substituted aniline (B41778) derivative. For example, a 2-alkynyl-3-bromo-6-(benzyloxy)aniline could undergo an intramolecular cyclization to form the indole ring directly. The development of such direct methods often relies on advances in transition-metal catalysis and the design of multifunctional starting materials.

Stepwise Construction of the Indole Skeleton

The assembly of the indole core often proceeds in a stepwise fashion, where the benzene ring is first appropriately substituted before the pyrrole ring is formed and fused to it.

Introduction of Bromine at C4 Position

The regioselective introduction of a bromine atom at the C4 position is a critical transformation. One common strategy involves the direct bromination of a 7-substituted indole precursor. For instance, 7-(benzyloxy)-1H-indole can be treated with a brominating agent, such as N-bromosuccinimide (NBS), to yield the desired 4-bromo product. orgsyn.orgchemicalbook.com The choice of solvent and reaction conditions is crucial to control the regioselectivity of this electrophilic substitution reaction.

Alternatively, the synthesis can commence from a starting material that already contains a bromine atom at the appropriate position. For example, a synthetic route could begin with 4-bromo-2-nitrobenzoic acid, which is then converted through a series of steps, including esterification and subsequent cyclization, to form the 4-bromoindole (B15604) ring system. guidechem.com Another approach utilizes 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to produce a functionalized indazole, a related heterocyclic system. mdpi.com

Introduction of Benzyloxy Group at C7 Position

The benzyloxy group serves as a common protecting group for the hydroxyl functionality at the C7 position. This group is typically introduced via a Williamson ether synthesis. A notable example is the Leimgruber-Batcho indole synthesis, which can start from 2-methyl-3-nitrophenol. orgsyn.org In this procedure, the phenolic hydroxyl group is reacted with benzyl chloride in the presence of a base like anhydrous potassium carbonate to form 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate then undergoes further transformations to construct the indole ring.

Another starting point can be 7-hydroxyindole (B18039), where the hydroxyl group is alkylated with a benzyl halide to afford 7-(benzyloxy)-1H-indole. ambeed.combldpharm.com This benzylated intermediate is then ready for subsequent reactions, such as the C4-bromination described previously. The efficiency of this benzylation step is often high, with yields of up to 90% being reported. orgsyn.org

Cyclization Reactions and Reaction Conditions

The formation of the pyrrole ring, which completes the indole skeleton, is the key cyclization step. Various named reactions and catalytic systems are employed to achieve this transformation efficiently.

Catalyst Systems and Reagents for Cyclization

Palladium-based catalysts are frequently utilized in modern indole syntheses. mdpi.com For instance, the reductive cyclization of β-nitrostyrenes to form indoles can be catalyzed by a complex of palladium with a ligand like 1,10-phenanthroline. mdpi.com In these reactions, phenyl formate (B1220265) can act as a CO surrogate. mdpi.com Other palladium catalysts, such as Pd(OAc)₂, in combination with ligands like phosphines, are used in cross-coupling reactions that precede the cyclization step. mdpi.com

The Leimgruber-Batcho synthesis provides a classic, non-palladium-catalyzed route. After condensing 6-benzyloxy-2-nitrotoluene with an amide acetal to form an enamine, the subsequent reductive cyclization is often achieved using reducing agents like Raney nickel with hydrazine hydrate. orgsyn.org Iron in acetic acid or catalytic hydrogenation are also effective for this nitro group reduction and cyclization.

| Reaction Type | Catalyst/Reagent | Precursor Type |

| Reductive Cyclization | Raney Nickel, Hydrazine Hydrate | β-Nitro-enamine |

| Reductive Cyclization | Palladium/1,10-phenanthroline | β-Nitrostyrene |

| Cross-Coupling/Cyclization | Pd(OAc)₂, Phosphine (B1218219) Ligands | o-Haloaniline derivatives |

Solvent Effects on Reaction Efficacy

The choice of solvent plays a significant role in the efficacy of indole cyclization reactions. researchgate.net In palladium-catalyzed reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. mdpi.comresearchgate.net For certain palladium-catalyzed cyclizations of N-acyl-2-alkynylanilines, acetonitrile has been identified as the optimal solvent, leading to superior yields. mdpi.com In some instances, a mixture of solvents, like CH3CN/DMF, has been found to give better results than either solvent used alone. mdpi.com

For the Leimgruber-Batcho synthesis, DMF is used as the solvent for the initial condensation step due to its high boiling point and ability to dissolve the reactants. orgsyn.org The subsequent reductive cyclization with Raney nickel is often performed in a mixture of tetrahydrofuran (B95107) (THF) and methanol. orgsyn.org The solvent can influence not only the reaction rate but also the product selectivity and yield.

| Cyclization Method | Optimal Solvent(s) |

| Pd-catalyzed (N-acyl-2-alkynylanilines) | Acetonitrile (MeCN) mdpi.com |

| Pd-catalyzed (general) | Dimethylformamide (DMF) researchgate.net |

| Leimgruber-Batcho (condensation) | Dimethylformamide (DMF) orgsyn.org |

| Leimgruber-Batcho (reduction) | Tetrahydrofuran (THF) / Methanol (MeOH) orgsyn.org |

Optimization of Reaction Parameters (Temperature, Time)

Optimizing reaction parameters such as temperature and time is crucial for maximizing the yield and purity of the final indole product. acs.org For instance, in the Leimgruber-Batcho synthesis, the initial condensation of 6-benzyloxy-2-nitrotoluene is typically heated at reflux (around 110°C) for several hours to ensure the reaction goes to completion. orgsyn.org The subsequent reductive cyclization with hydrazine and Raney nickel is initiated at a lower temperature, which then rises due to the exothermic nature of the reaction and is maintained between 45-50°C for a couple of hours. orgsyn.org

In palladium-catalyzed reductive cyclizations, the temperature may need to be raised significantly, with studies showing that selectivity can increase up to 140°C, after which a decrease might be observed. mdpi.com The reaction time is also a critical factor; for example, in some photocatalyzed cyclizations, shortening the reaction time from the optimized 12 hours can be detrimental to the product yield. nih.govacs.org Careful monitoring of the reaction progress allows for the determination of the optimal point to terminate the reaction, preventing the formation of byproducts.

Convergent Synthetic Strategies

A powerful convergent approach involves the coupling of a pre-functionalized indole core with another aromatic or heterocyclic fragment. For the synthesis of 7-(benzyloxy)-4-bromo-1H-indole, this could hypothetically involve the creation of a carbon-carbon or carbon-heteroatom bond at a specific position on an indole precursor. Palladium-catalyzed cross-coupling reactions are the cornerstone of this methodology. youtube.comyoutube.com

The bromine atom at the C4 position of the indole ring is a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of the C-Br bond allows for the introduction of diverse substituents, making brominated indoles valuable intermediates in organic synthesis. The general order of reactivity for aryl halides in these couplings is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C(sp²)–C(sp²) bonds, coupling an organoboron compound with an organohalide. nih.gov For instance, a 4-bromoindole derivative can react with an arylboronic acid to form a 4-arylindole. acs.orgnih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. rsc.orgnih.gov A typical Suzuki-Miyaura coupling might employ a palladium catalyst like Pd(dppf)Cl₂ or Pd(OAc)₂ with a phosphine ligand, and a base such as K₂CO₃ or Cs₂CO₃. nih.govnih.gov While direct examples for 7-(benzyloxy)-4-bromo-1H-indole are not prevalent, the general utility is well-established for various bromoindoles. rsc.orgacs.org

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A 4-bromoindole could be coupled with various alkenes to introduce vinyl groups at the C4 position. These reactions typically require a palladium catalyst, a base (like K₂CO₃ or an amine), and are often performed in polar solvents like DMF. acs.orgmdpi.com The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle and generally results in the trans isomer of the product alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgnih.gov This method would allow for the introduction of an alkynyl substituent at the C4 position of the 7-(benzyloxy)-4-bromo-1H-indole precursor. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orglibretexts.org

| Coupling Reaction | Reactants | Catalyst System | Base | Solvent | Product Type | Ref. |

| Suzuki-Miyaura | Bromoindole + Arylboronic Acid | Pd(dppf)Cl₂, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | DME, DMF, Water/Acetonitrile | 4-Arylindole | rsc.orgnih.govnih.gov |

| Heck-Mizoroki | Bromoindole + Alkene | Pd(OAc)₂, PdCl₂ | K₂CO₃, K₃PO₄, Et₃N | DMF, Water | 4-Vinylindole | wikipedia.orgacs.orgmdpi.com |

| Sonogashira | Bromoindole + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, N-Butylamine | Toluene (B28343), THF | 4-Alkynylindole | wikipedia.orgorganic-chemistry.orgresearchgate.net |

This table presents generalized conditions for cross-coupling reactions on brominated indoles based on established literature.

Tandem reactions, also known as cascade or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. rsc.orgresearchgate.net This strategy offers significant advantages in terms of atom economy, operational simplicity, and the rapid construction of complex molecular architectures from simple precursors. rsc.orgresearchgate.net

For the synthesis of a substituted indole like 7-(benzyloxy)-4-bromo-1H-indole, a hypothetical tandem sequence could begin with simpler, non-indolic starting materials. For example, a process could be envisioned that involves an initial palladium-catalyzed coupling event followed by an intramolecular cyclization to form the indole ring.

One possible, though not explicitly documented, tandem approach could involve a Sonogashira coupling followed by cyclization. A suitably substituted o-alkynyl aniline derivative could undergo a palladium-catalyzed reaction that simultaneously forms the indole ring and incorporates the desired substituents. For instance, a reaction between a 2-alkynylbromoarene and an amine source can lead to indole synthesis. nih.gov A more complex sequence might involve the coupling of a pre-functionalized aniline with a fragment that contains the necessary carbon atoms for the pyrrole ring, followed by an in-situ cyclization/aromatization cascade to yield the final indole structure. rsc.org Such strategies have been successfully employed for the synthesis of 2,3-disubstituted indoles and other complex indole derivatives. rsc.orgresearchgate.net

| Step | Reaction Type | Hypothetical Reactants | Reagents/Catalyst | Intermediate/Product | Ref. |

| 1 | Sonogashira Coupling | 2-Bromo-5-(benzyloxy)aniline + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-5-(benzyloxy)aniline | organic-chemistry.orgnih.gov |

| 2 | Intramolecular Cyclization | 2-Alkynyl-5-(benzyloxy)aniline | Catalyst (e.g., Pd, Au, or acid) | 7-(Benzyloxy)-1H-indole derivative | rsc.org |

| 3 | Bromination | 7-(Benzyloxy)-1H-indole derivative | NBS or Br₂ | 7-(Benzyloxy)-4-bromo-1H-indole | mdpi.com |

This table outlines a plausible multi-step, one-pot or sequential process for forming a substituted indole, applying principles from documented tandem and cyclization reactions.

Reactivity and Chemical Transformations of 7 Benzyloxy 4 Bromo 1h Indole

Reactivity at the Bromo Position (C4)

The bromine atom at the C4 position of 7-(benzyloxy)-4-bromo-1H-indole serves as a valuable handle for introducing a wide array of functional groups through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituted indole (B1671886) is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org This reaction has been successfully applied to bromoindoles, including derivatives of 7-(benzyloxy)-4-bromo-1H-indole, to introduce aryl, heteroaryl, and even alkyl groups at the C4 position. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.govrsc.org

Recent studies have highlighted the development of efficient Suzuki-Miyaura reaction protocols for unprotected ortho-bromoanilines, which share structural similarities with the bromoindole core. nih.govrsc.org These methods often employ specialized palladium catalysts and ligands to achieve high yields and broad substrate scope, including the coupling of various boronic esters. nih.govresearchgate.net For instance, the use of CataXCium A Pd G3 has been identified as a particularly effective catalyst system for such transformations. researchgate.net Microwave-assisted Suzuki-Miyaura couplings have also emerged as an efficient technique, significantly reducing reaction times while providing good to excellent yields of the desired products. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindoles

| Entry | Bromoindole Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2/XPhos | K2CO3 | aq. Ethanol (B145695) | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 70-72 |

| 2 | Nα-acetyl-L-7-bromotryptophan | 4-Methoxyphenylboronic acid | Pd-nanoparticles | K3PO4 | t-BuOH/H2O | Nα-acetyl-L-7-(4-methoxyphenyl)tryptophan | >99 |

| 3 | Ortho-bromoaniline derivative | Benzylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K3PO4 | Dioxane/H2O | Ortho-benzylaniline derivative | 82 |

This table presents a selection of Suzuki-Miyaura coupling reactions performed on various bromo-substituted indole and related heterocyclic cores, showcasing the versatility of this methodology.

The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated products. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes under mild conditions. libretexts.org The Sonogashira reaction has been employed in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org

While specific examples for 7-(benzyloxy)-4-bromo-1H-indole are not extensively documented in the provided search results, the reaction is widely applicable to bromoindoles. For instance, Sonogashira couplings have been successfully performed on other bromoindole derivatives, demonstrating the feasibility of this transformation. The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Bromoarenes

| Component | Typical Reagents/Conditions |

| Aryl Halide | Aryl bromide (e.g., 7-(Benzyloxy)-4-bromo-1H-indole) |

| Alkyne | Terminal alkyne |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 |

| Copper Co-catalyst | CuI |

| Base | Et3N, i-Pr2NH |

| Solvent | THF, DMF, Toluene (B28343) |

This table outlines the general components and conditions for a typical Sonogashira coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net

This methodology has been applied to various haloindoles, enabling the introduction of primary and secondary amines at different positions of the indole ring. For instance, successful Buchwald-Hartwig aminations have been reported for 5-bromoindole (B119039) and 7-bromotryptophan derivatives. These reactions often utilize specific palladium precatalysts and ligands, such as tBu-XPhos, to achieve high yields.

Table 3: Examples of Buchwald-Hartwig Amination with Bromoindoles

| Entry | Bromoindole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 5-Bromoindole | Aniline (B41778) | tBu-XPhos-Pd-G1 | K2CO3 | t-BuOH/H2O | 5-Anilinoindole | 56 |

| 2 | 7-Bromotryptophan derivative | p-Toluidine | Pd2(dba)3/tBu-XPhos | K2CO3 | t-BuOH/H2O | 7-(p-Toluidino)tryptophan derivative | Not specified |

This table provides examples of Buchwald-Hartwig amination reactions performed on bromo-substituted indoles, illustrating the utility of this method for C-N bond formation.

Beyond the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, other transition metal-catalyzed couplings can also be envisioned at the C4-bromo position of 7-(benzyloxy)-4-bromo-1H-indole. These reactions could include Heck coupling for the introduction of alkenyl groups and various other named cross-coupling reactions, further expanding the synthetic utility of this versatile building block. The reactivity of the C4-bromo position makes it amenable to a wide range of transformations, enabling the synthesis of diverse and complex indole derivatives.

While transition metal-catalyzed reactions are predominant, direct nucleophilic aromatic substitution (SNAr) at the C4 position of an indole is generally challenging due to the electron-rich nature of the indole ring. However, in certain cases, particularly with highly activated substrates or strong nucleophiles, such reactions may be possible. For instance, studies on other substituted indoles have shown that nucleophilic substitution can occur, especially when the indole ring is activated by electron-withdrawing groups. nii.ac.jp The presence of the benzyloxy group at the 7-position of the title compound is electron-donating, which would further disfavor classical SNAr reactions. Therefore, for the introduction of nucleophiles at the C4 position, cross-coupling reactions are generally the more effective and widely employed strategy.

Metal-Halogen Exchange Reactions

The bromine atom at the C4 position of the indole ring is susceptible to metal-halogen exchange, a powerful transformation for creating a carbon-nucleophile that can react with various electrophiles. This reaction typically involves treating the bromoindole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to replace the bromine atom with a lithium atom.

The resulting 4-lithioindole derivative is a highly reactive intermediate that can be quenched with a diverse array of electrophiles to introduce new functional groups at the C4 position. For instance, reaction with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding indole-4-carboxylic acid. Similarly, quenching with aldehydes or ketones would result in the formation of secondary or tertiary alcohols, respectively.

Studies on related bromoheterocycles have demonstrated the feasibility of such transformations. For example, metal-halogen exchange on bromoimidazoles has been successfully performed using n-butyllithium. rsc.org A non-cryogenic method for bromine-metal exchange on bromoheterocycles bearing acidic protons has been developed using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi). mdpi.com This approach has proven effective for substrates with acidic protons, preventing intermolecular quenching. mdpi.comresearchgate.net The rate of metal-halogen exchange is known to be influenced by the halogen atom, with the reactivity generally decreasing in the order of I > Br > Cl. princeton.edu

It has been noted that in some cases, the choice of the organolithium reagent and reaction conditions can be critical to avoid side reactions, such as lithiation at other positions of the indole ring. The presence of the benzyloxy group at C7 may also influence the regioselectivity of the metalation.

Table 1: Examples of Metal-Halogen Exchange Reactions on Bromoheterocycles

| Bromoheterocycle | Reagent | Product after Quenching | Reference |

| 2,4,5-Tribromo-1-ethoxymethylimidazole | n-BuLi, then (PhS)₂ | 4,5-Dibromo-1-ethoxymethyl-2-phenylthioimidazole | rsc.org |

| 4-Bromophenol | i-PrMgCl, then n-BuLi, then DMF | 4-Hydroxybenzaldehyde | mdpi.com |

| 1,3-Dimethoxy-4,6-dibromobenzene | PhLi | 1,3-Dimethoxy-4-bromo-6-lithiobenzene | princeton.edu |

Reactivity of the Benzyloxy Group (C7)

The benzyloxy group at the C7 position serves as a protecting group for the hydroxyl functionality. Its reactivity is primarily centered around its removal (deprotection) to unveil the 7-hydroxyindole (B18039) core or its modification to introduce different functionalities.

The most common method for the deprotection of a benzyloxy group is catalytic hydrogenolysis. orgsyn.org This reaction involves treating the 7-(benzyloxy)-4-bromo-1H-indole with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is usually carried out in a suitable solvent like ethanol or ethyl acetate. Under these conditions, the benzyl-oxygen bond is cleaved, yielding 4-bromo-1H-indol-7-ol and toluene as a byproduct.

It is important to note that catalytic hydrogenation can sometimes lead to the reduction of other functional groups, although the bromo-substituent on the aromatic ring is generally stable under standard hydrogenolysis conditions used for debenzylation. orgsyn.org Alternative deprotection methods might be necessary if the molecule contains other sensitive groups. For instance, treatment with strong acids like trifluoroacetic acid (TFA) has been reported for the deprotection of benzyl (B1604629) groups in other heterocyclic systems, though this can sometimes lead to side reactions. clockss.org

Table 2: Deprotection of Benzyloxy Groups in Indole Derivatives

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | Raney nickel, 85% hydrazine (B178648) hydrate, THF/methanol | 4-Benzyloxyindole | - | orgsyn.org |

| 9-p-Methoxybenzylcarbazole | DDQ, toluene, H₂O, 80°C | Carbazole (B46965) | 79% | clockss.org |

While less common than deprotection, the benzyloxy group itself can be chemically modified. For example, electrophilic aromatic substitution reactions could potentially occur on the phenyl ring of the benzyl group. However, such reactions would need to be carefully controlled to avoid competing reactions on the more electron-rich indole nucleus. The presence of the benzyloxy group has been reported to influence the inhibitory actions of certain chalcones against human monoamine oxidases. nih.gov

Reactivity at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for reactivity, allowing for the introduction of various substituents through alkylation, arylation, and protection/deprotection strategies.

The indole nitrogen can be readily alkylated or arylated using a variety of electrophiles. N-alkylation is typically achieved by treating the indole with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent can influence the reaction's efficiency. For instance, NaH in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a very effective combination for deprotonating the indole nitrogen, which then acts as a nucleophile. beilstein-journals.org

N-arylation reactions are generally more challenging and often require transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). These methods allow for the formation of a bond between the indole nitrogen and an aryl halide or triflate.

The introduction of a substituent on the indole nitrogen can be crucial for several reasons. It can prevent N-H related side reactions in subsequent synthetic steps and can also modulate the electronic properties and biological activity of the final molecule. For example, N-alkyl protecting groups like benzyl, methoxymethyl (MOM), and 2-(trimethylsilyl)ethoxymethyl (SEM) have been shown to be compatible with palladium-catalyzed oxidative cross-coupling reactions of indoles. uri.edu

Table 3: Examples of N-Alkylation and N-Arylation of Indoles

| Indole Substrate | Reagent/Catalyst | Product | Reference |

| Indole | Alkyl bromide, NaH, THF | N-1 alkylindole | beilstein-journals.org |

| N-alkylindoles | Benzene (B151609), Pd(OAc)₂, Cu(OAc)₂ | N-alkyl-2-arylindoles | uri.edu |

| 6-methoxyindole | Cyclopropylmethanol, Mn(I)-PNP catalyst | C3-alkylated indole | rsc.org |

To control the reactivity of the indole nitrogen, various protecting groups can be employed. The choice of the protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common N-protecting groups for indoles include:

Tosyl (Ts): Introduced using tosyl chloride in the presence of a base. It is a robust, electron-withdrawing group that can be removed under reductive conditions or with strong base. uri.edu

Benzyl (Bn): Introduced using benzyl bromide and a base. It is stable to many reaction conditions and is typically removed by catalytic hydrogenolysis. uri.edu

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is readily removed under acidic conditions (e.g., TFA).

2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced using SEM-Cl. It can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). uri.eduacs.org

Reactivity at Other Indole Ring Positions (C2, C3, C5, C6)

While the benzenoid ring possesses sites for substitution, the pyrrole (B145914) moiety of the indole nucleus is particularly active, especially the C3 position, which is the most nucleophilic carbon in the indole system.

The C3 position of the indole ring is highly susceptible to electrophilic attack due to its electron-rich nature. This reactivity is a hallmark of the indole system and is harnessed for the introduction of various functional groups. researchgate.net A prominent example of such a transformation is the Vilsmeier-Haack reaction, which is widely used for the formylation of electron-rich aromatic and heterocyclic compounds. acs.orgnih.govbaranlab.org

For substituted indoles, including those with benzyloxy groups, formylation occurs selectively at the C3 position to yield the corresponding indole-3-carbaldehyde. orgsyn.orgacs.org Research on related systems confirms this regioselectivity; for instance, a rhodium-catalyzed cascade annulation utilizes a 7-benzyloxy-1-methyl-1H-indole-3-carbaldehyde as a starting material, indicating its accessibility through standard formylation protocols. acs.orgacs.org The reaction proceeds by generating a Vilsmeier reagent, a chloroiminium ion, from a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃). acs.org This electrophile is then attacked by the nucleophilic C3 position of the indole, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to afford the aldehyde.

The general conditions for such a reaction are presented in the table below.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Indoles

| Reagents | Solvent | Temperature | Product Type |

|---|---|---|---|

| POCl₃, DMF | Dichloromethane or neat | 0 °C to room temp. | Indole-3-carbaldehyde |

| PhSiH₃, DEBM, DMF-d₇ | Acetonitrile (B52724) | Room temp. | Deuterated Indole-3-carbaldehyde. orgsyn.org |

This table represents typical, not specific, conditions for the title compound.

The presence of a halogen at the C4 position provides a direct pathway for generating a highly reactive 4,5-indolyne intermediate. This is typically achieved through a metal-halogen exchange followed by elimination. The seminal work by Moyer, Shiurba, and Rapoport demonstrated that bromoindoles are excellent precursors for regiochemically pure lithiated indoles. acs.org

The process involves treating 7-(Benzyloxy)-4-bromo-1H-indole with a strong organolithium base, such as tert-butyllithium. This reagent preferentially undergoes a metal-halogen exchange with the bromine atom at C4 rather than deprotonating other positions at low temperatures. acs.orgwikipedia.org This exchange generates a 7-(benzyloxy)-4-lithio-1H-indole species. This organometallic intermediate is a powerful synthon itself, capable of reacting with a variety of electrophiles to introduce functionality specifically at the C4 position. acs.org

Alternatively, if a suitable leaving group is present at the C5 position, the 4-lithioindole can undergo elimination to form the 7-benzyloxy-4,5-indolyne. This aryne is a potent electrophile and will rapidly react with nucleophiles or undergo cycloaddition reactions.

Applications in Organic Synthesis As a Building Block

Precursor to Biologically Relevant Indole (B1671886) Derivatives

The unique structural features of 7-(benzyloxy)-4-bromo-1H-indole make it a valuable precursor for the synthesis of a variety of biologically relevant indole derivatives. Its utility spans from the creation of complex natural product scaffolds to the generation of intermediates for advanced pharmaceutical precursors.

Synthesis of Complex Indole Alkaloid Scaffolds

Indole alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often requires strategically functionalized indole starting materials. While a direct total synthesis of a specific complex indole alkaloid commencing from 7-(benzyloxy)-4-bromo-1H-indole is not extensively documented in readily available literature, its potential as a key starting material is evident. The bromo substituent at the C4 position allows for the introduction of various carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the intricate ring systems found in many indole alkaloids. encyclopedia.pubnih.gov For instance, the C4-arylated or C4-alkenylated indoles, accessible through cross-coupling reactions, can serve as advanced intermediates for subsequent cyclization reactions to form polycyclic indole alkaloid frameworks. The synthesis of many biologically active compounds, including some with potential therapeutic applications, has been patented, highlighting the importance of 4-substituted indole and indoline (B122111) compounds. parkwayscientific.com

Intermediates for Advanced Pharmaceutical Precursors (Class-specific, e.g., substituted indoles, avoiding specific drug names or therapeutic uses)

The indole nucleus is a common feature in a multitude of pharmaceutical agents. The ability to selectively functionalize the indole ring is therefore of great interest to medicinal chemists. 7-(Benzyloxy)-4-bromo-1H-indole serves as a key intermediate for a variety of substituted indoles that are precursors to pharmaceutically relevant molecules. evitachem.com The bromine atom at the 4-position can be readily displaced or utilized in coupling reactions to introduce a wide array of functional groups, leading to the synthesis of libraries of substituted indoles for screening and drug discovery programs. For example, the synthesis of various 4-substituted indole derivatives has been a subject of significant research, with a focus on creating novel compounds with potential biological activity.

| Precursor | Product Class | Potential Significance |

| 7-(Benzyloxy)-4-bromo-1H-indole | 4-Arylindoles | Scaffolds for kinase inhibitors, GPCR modulators |

| 7-(Benzyloxy)-4-bromo-1H-indole | 4-Alkylindoles | Building blocks for various therapeutic agents |

| 7-(Benzyloxy)-4-bromo-1H-indole | 4-Aminoindoles | Intermediates for serotonergic and dopaminergic ligands |

Construction of Novel Heterocyclic Systems Incorporating the Indole Core

The reactivity of 7-(benzyloxy)-4-bromo-1H-indole extends beyond simple substitution, enabling its use in the construction of more complex, fused heterocyclic systems. These novel structures are of interest for their potential applications in materials science and as new classes of biologically active compounds.

Fusion Reactions Leading to Polycyclic Aromatic Systems

The indole core of 7-(benzyloxy)-4-bromo-1H-indole can be annulated through various synthetic strategies to generate polycyclic aromatic systems. One notable example is the use of a derivative, a 7-benzyloxy-1H-indole-3-carbaldehyde, in a rhodium-catalyzed [3+2] cascade annulation with alkynes. acs.orgacs.org This reaction leads to the formation of cyclopenta[b]indol-1(4H)-one derivatives, which are polycyclic systems incorporating the indole nucleus. acs.orgacs.org This methodology demonstrates how the indole scaffold can be expanded to create more complex, rigid structures with potentially unique photophysical or biological properties. The reaction is tolerant of various substituents on both the indole and the alkyne, allowing for the generation of a library of diverse polycyclic compounds. acs.orgacs.org

| Reactants | Product | Reaction Type |

| 7-Benzyloxy-1H-indole-3-carbaldehyde, Alkyne | Cyclopenta[b]indol-1(4H)-one | Rhodium-catalyzed [3+2] cascade annulation |

Development of New Synthetic Methodologies

The well-defined reactivity of the carbon-bromine bond in 7-(benzyloxy)-4-bromo-1H-indole makes it an excellent substrate for the development and optimization of new synthetic methods, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Substrate for Catalytic Method Development

The carbon-bromine bond at the C4 position of the indole ring is a prime site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 7-(Benzyloxy)-4-bromo-1H-indole can serve as a model substrate to explore the scope and limitations of new catalytic systems.

Notable Cross-Coupling Reactions:

Sonogashira Coupling: This reaction involves the coupling of the bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper co-catalyst, to form a 4-alkynylindole. wikipedia.orglibretexts.org This transformation is valuable for introducing a linear, rigid alkyne moiety, which can be further functionalized or used to construct extended π-systems.

Heck Coupling: The Heck reaction allows for the coupling of the bromoindole with an alkene to form a 4-alkenylindole. organic-chemistry.orgmdpi.com This reaction is a powerful method for the formation of carbon-carbon double bonds and the synthesis of styrenyl-type derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromoindole and an amine, yielding a 4-aminoindole (B1269813) derivative. wikipedia.orgbeilstein-journals.org This is a crucial transformation for the synthesis of many biologically active compounds containing an arylamine moiety.

The use of 7-(benzyloxy)-4-bromo-1H-indole and similar bromoindoles as substrates in these reactions allows for the fine-tuning of reaction conditions, the development of new ligands, and the expansion of the substrate scope of these important synthetic methodologies. researchgate.net

| Coupling Reaction | Reactant 2 | Product | Catalyst System |

| Sonogashira | Terminal Alkyne | 4-Alkynylindole | Palladium/Copper |

| Heck | Alkene | 4-Alkenylindole | Palladium |

| Buchwald-Hartwig | Amine | 4-Aminoindole | Palladium |

Probing Reaction Mechanisms with Modified Indole Substrates

The strategic placement of substituents on a reacting molecule is a classic and powerful tool for elucidating reaction mechanisms. The electronic and steric perturbations introduced by these substituents can provide deep insights into the nature of transition states and the electronic demands of key mechanistic steps. The compound 7-(Benzyloxy)-4-bromo-1H-indole serves as an exemplary modified substrate for such studies, offering distinct functionalities that can help to unravel complex reaction pathways.

The utility of this building block in mechanistic probes stems from the contrasting electronic nature of its two key substituents. The benzyloxy group at the 7-position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the indole ring, particularly at the C3 and C5 positions. Conversely, the bromine atom at the 4-position is an electron-withdrawing group (EWG) through its inductive effect, while also being a potential site for cross-coupling reactions. This juxtaposition of an EDG and an EWG on the indole scaffold allows for a nuanced modulation of the substrate's reactivity, making it an ideal candidate for investigating reactions sensitive to electronic effects.

In a notable study investigating the rhodium-catalyzed, aldehyde-directed oxidative [3 + 2] cascade annulation of indolecarbaldehydes with alkynes, the influence of substituent position and electronic nature on the reaction efficiency was systematically explored. acs.org While not using 7-(benzyloxy)-4-bromo-1H-indole-3-carbaldehyde directly, the study provided critical data on a series of related substituted indole-3-carbaldehydes. The findings from this research offer a clear illustration of how a substrate like 7-(benzyloxy)-4-bromo-1H-indole would behave and how it could be used to probe such a reaction mechanism.

The researchers found that the electronic properties and the positions of the substituents have a significant impact on the reaction efficiency. acs.org For instance, when electron-donating groups such as methoxy (B1213986) and benzyloxy were placed at the 4-position of the indole ring, the desired cyclization products were obtained in good yields. acs.org In contrast, the placement of these same electron-donating groups at the 5-, 6-, or 7-positions resulted in moderate yields. acs.org This suggests that increased electron density at or near the C4 position facilitates the key steps of the catalytic cycle, which is proposed to involve ortho-C–H activation. acs.org

Conversely, the presence of halogen groups, including bromo substituents, was also found to be compatible with the reaction conditions, affording the targeted products in moderate to good yields. acs.org This tolerance for a bromo substituent is significant because it indicates that the deactivating inductive effect of the halogen does not shut down the reaction, and it preserves a valuable functional handle for subsequent transformations.

The following interactive data table, derived from the findings of the aforementioned study, showcases the effect of substituent placement on the yield of the [3 + 2] annulation product. This data provides a basis for predicting the reactivity of a substrate like 7-(benzyloxy)-4-bromo-1H-indole and for designing experiments to probe the mechanism.

By employing 7-(benzyloxy)-4-bromo-1H-indole in a similar reaction, one could directly observe the interplay of the electron-donating benzyloxy group and the electron-withdrawing bromo group. For instance, in a C-H activation reaction at a position influenced by both substituents, the reaction rate and regioselectivity compared to monosubstituted analogs (e.g., 7-benzyloxy-1H-indole or 4-bromo-1H-indole) would provide quantitative data on the electronic and steric influences on the transition state. The bromine atom also offers a site for subsequent cross-coupling reactions, allowing for the synthesis of a library of compounds from a common intermediate, which can be invaluable for structure-activity relationship studies that often parallel mechanistic investigations.

Furthermore, deuterium (B1214612) labeling studies are a common technique used to probe reaction mechanisms. acs.org For example, if a reaction is believed to proceed via C-H activation at a specific site, replacing that hydrogen with deuterium and observing a kinetic isotope effect (a change in reaction rate) can provide strong evidence for this step being rate-determining. Using a modified substrate like 7-(benzyloxy)-4-bromo-1H-indole, one could selectively introduce deuterium at various positions (e.g., C2, C3, C5, C6) to pinpoint the exact site of C-H activation and to understand how the electronic landscape created by the benzyloxy and bromo groups directs this activation.

Advanced Spectroscopic Characterization Techniques for Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for initial structural analysis.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 7-(Benzyloxy)-4-bromo-1H-indole, the spectrum would exhibit distinct signals for the indole (B1671886) ring protons, the benzylic protons, and the phenyl protons of the protecting group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are key to assigning each proton. For instance, the N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift. The protons on the indole and benzene (B151609) rings will appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific shifts and coupling constants (J-values) revealing their substitution pattern.

Expected ¹H and ¹³C NMR Data for 7-(Benzyloxy)-4-bromo-1H-indole

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| N-H | 8.1 - 8.5 | br s | - |

| H-2 | 7.2 - 7.4 | t | 120 - 125 |

| H-3 | 6.5 - 6.7 | t | 100 - 105 |

| C-4 | - | - | 110 - 115 (C-Br) |

| H-5 | 7.1 - 7.3 | d | 120 - 125 |

| H-6 | 6.8 - 7.0 | d | 110 - 115 |

| C-7 | - | - | 145 - 150 (C-O) |

| -CH₂- (Benzylic) | 5.1 - 5.3 | s | 70 - 75 |

| Phenyl H (o, m, p) | 7.3 - 7.5 | m | 127 - 130 |

| Phenyl C (ipso) | - | - | 135 - 140 |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). researchgate.net A COSY spectrum of 7-(Benzyloxy)-4-bromo-1H-indole would show cross-peaks connecting adjacent protons, for example, between H-2 and H-3, and between H-5 and H-6 on the indole ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). researchgate.net For 7-(Benzyloxy)-4-bromo-1H-indole, the HSQC spectrum would link each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.net This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the benzylic protons (-CH₂-) would show a correlation to the C-7 carbon of the indole and the ipso-carbon of the phenyl ring, confirming the benzyloxy linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For 7-(Benzyloxy)-4-bromo-1H-indole (C₁₅H₁₂BrNO), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The presence of bromine is readily identified by a characteristic isotopic pattern, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The molecular weight of 7-(Benzyloxy)-4-bromo-1H-indole is 302.17 g/mol . calpaclab.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Common fragmentation pathways for indole derivatives involve the cleavage of substituents from the indole ring. niscpr.res.in For the title compound, a prominent fragment would likely correspond to the loss of the benzyl (B1604629) group (C₇H₇), leading to a significant peak at m/z 91 (the tropylium (B1234903) ion), and the remaining bromo-hydroxy-indole fragment.

Predicted Mass Spectrometry Data

| m/z Value | Identity |

| 301/303 | [M]⁺ Molecular Ion (C₁₅H₁₂⁷⁹/⁸¹BrNO)⁺ |

| 91 | [C₇H₇]⁺ Tropylium ion (from benzyl group) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of 7-(Benzyloxy)-4-bromo-1H-indole would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for the title compound is not available, the expected absorptions can be predicted based on known functional group frequencies.

Expected Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H Stretch | Indole N-H |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic C-H |

| 2850 - 3000 | C-H Stretch (sp³) | Benzylic -CH₂- |

| 1580 - 1620 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-O Stretch (Aryl ether) | Benzyloxy C-O |

| 500 - 600 | C-Br Stretch | Bromo-substituent |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, a diffraction pattern is generated, which can be mathematically transformed into a model of the electron density and, thus, the atomic positions within the crystal.

For 7-(Benzyloxy)-4-bromo-1H-indole, obtaining a suitable single crystal would allow for its definitive structural confirmation. The resulting crystal structure would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This technique can unambiguously confirm the substitution pattern on the indole ring and the conformation of the benzyloxy group. While crystal structures for many substituted indoles have been reported, a specific structure for 7-(Benzyloxy)-4-bromo-1H-indole is not currently in the public domain. mdpi.comresearchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. nih.gov By calculating the electron density, DFT can accurately model various molecular characteristics.

The electronic structure of 7-(Benzyloxy)-4-bromo-1H-indole is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. While specific DFT studies on 7-(Benzyloxy)-4-bromo-1H-indole are not extensively documented in the literature, analysis of related indole (B1671886) derivatives provides a framework for understanding its electronic characteristics.

For instance, computational analyses of substituted carbazole (B46965) derivatives, which share the indole core, have shown that the positions of HOMO and LUMO levels are significantly influenced by the nature and position of substituents. researchgate.net In 7-(Benzyloxy)-4-bromo-1H-indole, the electron-donating benzyloxy group at the C7 position and the electron-withdrawing bromine atom at the C4 position are expected to create a polarized electronic structure. The benzyloxy group would increase the electron density in the pyrrole (B145914) ring, while the bromine atom would withdraw electron density from the benzene (B151609) ring.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of Substituted Indoles from DFT Studies on Analogous Systems (Note: This table is illustrative and based on general principles and data from related compounds, not a direct calculation on 7-(Benzyloxy)-4-bromo-1H-indole.)

| Property | Predicted Characteristic for 7-(Benzyloxy)-4-bromo-1H-indole | Rationale based on Analogous Systems |

| HOMO Energy | Relatively high | The electron-donating benzyloxy group increases electron density, raising the HOMO energy level. |

| LUMO Energy | Moderately low | The electron-withdrawing bromine atom and the overall aromatic system contribute to lowering the LUMO energy. |

| HOMO-LUMO Gap | Moderate | The combined effects of the donor and acceptor groups are expected to result in a moderate energy gap, suggesting significant reactivity. |

| Electron Density | High on the pyrrole ring, particularly C2 and C3. Lower on the bromo-substituted benzene ring. | Electron-donating groups on the indole ring are known to increase electron density, favoring electrophilic attack at the C3 position. |

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. By modeling the transition states and reaction pathways, the most likely sites for electrophilic or nucleophilic attack can be identified. For substituted indoles, electrophilic substitution is a key reaction class.

Studies on the regioselectivity of electrophilic reactions on substituted indoles have demonstrated that the outcome is a delicate balance of electronic and steric effects. For example, in the bromination of 3-acetyl-5-hydroxyindole, quantum mechanics calculations revealed that while HOMO analysis suggested a mixture of C4 and C6 products, the reaction is highly selective for the C6 position due to a lower energy barrier in the elimination step. wuxiapptec.com

For 7-(Benzyloxy)-4-bromo-1H-indole, the benzyloxy group at C7 would activate the indole ring towards electrophilic substitution, while the existing bromo group at C4 would deactivate the benzene portion of the molecule. The primary sites for electrophilic attack on the indole nucleus are typically the C2 and C3 positions. The bulky benzyloxy group at C7 might sterically hinder attack at the adjacent C6 position. Computational models can precisely quantify the activation energies for substitution at different positions, thereby predicting the most favorable product.

Molecular Dynamics Simulations (if applicable to reaction mechanisms or interactions)

For example, MD simulations have been used to study the aggregation behavior of indole-based organic dyes in solution. nih.gov These simulations revealed how anti-aggregating agents can increase the conformational flexibility and mobility of the dye molecules, which is crucial for their performance in dye-sensitized solar cells. nih.gov Similarly, MD simulations could be employed to study the interaction of 7-(Benzyloxy)-4-bromo-1H-indole with a catalyst surface or within the active site of an enzyme, providing a dynamic picture of the non-covalent interactions that govern binding and reactivity. In the context of a reaction, ab initio MD (AIMD) simulations can be used to trace the trajectory of the reacting molecules, offering a dynamic perspective on the reaction pathway and the short-lived intermediates that may be formed. acs.org

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are a cornerstone for elucidating reaction mechanisms. rsc.org They allow for the mapping of the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For reactions involving substituted indoles, these calculations can provide critical insights. For example, in the Fischer indole synthesis, the mechanism involves a nih.govnih.gov-sigmatropic rearrangement. youtube.com Quantum chemical calculations can model this and other pericyclic reactions, explaining the observed stereochemical and regiochemical outcomes.

In the case of reactions involving 7-(Benzyloxy)-4-bromo-1H-indole, such as its use in palladium-catalyzed cross-coupling reactions, DFT calculations could be used to:

Model the oxidative addition of the C-Br bond to the palladium catalyst.

Investigate the energies of different intermediates in the catalytic cycle.

Explain the influence of ligands on the catalyst's efficiency.

Understand the role of the benzyloxy group in modulating the electronic properties of the indole and its reactivity in the catalytic cycle.

Quantum chemical studies on the reaction of other bromo-substituted heterocycles have shown that such calculations can successfully predict reaction pathways and help in optimizing reaction conditions to favor the desired product. nih.gov

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 7-(Benzyloxy)-4-bromo-1H-indole

The development of environmentally benign and efficient methods for synthesizing 7-(Benzyloxy)-4-bromo-1H-indole is a key area for future research. Moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste, the focus is shifting towards green and continuous manufacturing processes.

The principles of green chemistry offer a framework for developing more sustainable synthetic routes to 7-(Benzyloxy)-4-bromo-1H-indole. semanticscholar.orgniscpr.res.in Future research will likely focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. semanticscholar.org This could involve the development of novel multicomponent reactions (MCRs) where anilines, or other simple precursors, are combined in a one-pot synthesis to construct the indole (B1671886) core. semanticscholar.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids. semanticscholar.org For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to be catalyzed by SO3H-functionalized ionic liquids in an aqueous medium.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. semanticscholar.org

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources. semanticscholar.org

| Green Chemistry Principle | Application to 7-(Benzyloxy)-4-bromo-1H-indole Synthesis |

| Waste Prevention | Development of one-pot or tandem reactions to minimize intermediate isolation and purification steps. |

| Atom Economy | Designing multicomponent reactions that incorporate the majority of atoms from the reactants into the indole product. semanticscholar.org |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and catalysts, avoiding heavy metals where possible. |

| Designing Safer Chemicals | The target molecule itself is a building block for further synthesis. |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or ionic liquids as reaction media. semanticscholar.org |

| Design for Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy input. semanticscholar.org |

| Use of Renewable Feedstocks | Exploring bio-derived starting materials for the synthesis of the indole scaffold. semanticscholar.org |

| Reduce Derivatives | Employing protecting-group-free strategies to streamline the synthesis. |

| Catalysis | Utilizing highly efficient and recyclable catalysts, including biocatalysts or nanocatalysts. niscpr.res.in |

| Design for Degradation | Not directly applicable to the synthesis of a stable chemical intermediate. |

| Real-time analysis for Pollution Prevention | In-process monitoring to optimize reaction conditions and minimize byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. noelresearchgroup.combioduro.comnih.gov The application of flow chemistry to the synthesis of 7-(Benzyloxy)-4-bromo-1H-indole is a promising avenue for future research. orgsyn.org

Key areas for exploration include:

Miniaturization and Control: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com This can lead to higher yields, improved selectivity, and the suppression of side reactions.

Hazardous Reactions: Reactions involving unstable intermediates or hazardous reagents can be performed more safely in a continuous-flow setup, as only small amounts of material are reacting at any given time. noelresearchgroup.comnih.gov

Photochemistry and Electrochemistry: Flow reactors are ideally suited for photochemical and electrochemical transformations, offering uniform irradiation and efficient electrode-substrate interaction. nih.gov This could open up new synthetic routes to the target molecule.

| Flow Chemistry Advantage | Relevance to 7-(Benzyloxy)-4-bromo-1H-indole Synthesis |

| Enhanced Safety | Safe handling of potentially hazardous reagents and exothermic reactions. noelresearchgroup.comnih.gov |

| Improved Heat and Mass Transfer | Precise temperature control and efficient mixing, leading to higher yields and purity. youtube.com |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production by extending the operation time. |

| Automation and Reproducibility | Consistent product quality and reduced manual intervention. nih.gov |

| Integration of Multiple Steps | Telescoping reaction sequences without intermediate workup. nih.govresearchgate.net |

Expanded Scope of Reactivity and Derivatization

The 7-(Benzyloxy)-4-bromo-1H-indole molecule is primed for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The bromo and benzyloxy groups, as well as the indole core itself, offer multiple sites for functionalization.

Future research will likely focus on exploiting these reactive sites:

Cross-Coupling Reactions: The C4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. acs.org This would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at this position, significantly expanding the structural diversity of the resulting compounds.

C-H Functionalization: Direct C-H activation and functionalization at other positions of the indole ring (e.g., C2, C3, C5, C6) would provide a powerful tool for late-stage diversification. acs.org For instance, rhodium-catalyzed oxidative annulation could be explored to construct polycyclic indole derivatives. nih.govacs.org

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated to introduce a variety of substituents that can modulate the electronic properties and biological activity of the molecule.

Derivatization of the Benzyloxy Group: The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized through etherification, esterification, or other reactions.

Integration into Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govresearchgate.net The 7-(Benzyloxy)-4-bromo-1H-indole scaffold is an excellent starting point for DOS due to its multiple reactive sites that can be selectively functionalized. amazonaws.com

Future research in this area could involve:

Scaffold-Based Diversification: Using the 7-(Benzyloxy)-4-bromo-1H-indole core as a starting scaffold, a library of compounds can be generated by systematically varying the substituents at the C4, N1, and other positions of the indole ring.

Development of Novel DOS Pathways: Designing novel reaction sequences that allow for the divergent synthesis of multiple, distinct molecular skeletons from the common 7-(Benzyloxy)-4-bromo-1H-indole precursor. nih.govamazonaws.com This could involve catalyst-controlled cyclization reactions or cascade reactions that lead to the formation of complex polycyclic systems. youtube.com

Exploration of Novel Catalytic Transformations

The development of novel catalytic methods for the functionalization of 7-(Benzyloxy)-4-bromo-1H-indole is a key area for future research. This includes the exploration of new catalysts and reaction conditions to achieve unprecedented transformations.

Promising avenues of research include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly approach to a wide range of chemical transformations, including C-H functionalization, cross-coupling reactions, and cycloadditions. rsc.org This could be a powerful tool for the selective functionalization of the 7-(Benzyloxy)-4-bromo-1H-indole scaffold under mild conditions.

Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions, offering a green alternative to traditional chemical oxidants and reductants. This could be employed for the functionalization of the indole ring or for the transformation of the bromo and benzyloxy groups.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and can be performed under mild, aqueous conditions. Future research could focus on identifying or engineering enzymes that can selectively functionalize the 7-(Benzyloxy)-4-bromo-1H-indole scaffold.

Dual Catalysis: Combining two or more catalytic cycles in a single reaction vessel can enable novel transformations that are not possible with a single catalyst. For example, a combination of a transition metal catalyst and a photoredox catalyst could be used to achieve novel C-H functionalization reactions.

Q & A

Q. What are the standard synthetic routes for 7-(Benzyloxy)-4-bromo-1H-indole, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling or alkylation reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a PEG-400/DMF solvent system (2:1 v/v) at room temperature can yield brominated indole derivatives . Reaction optimization involves adjusting catalyst loading (e.g., CuI), reaction time (12–24 hours), and purification via flash chromatography (70:30 ethyl acetate/hexane). Post-synthesis, residual solvents like DMF require vacuum drying at 90°C to ensure purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 7-(Benzyloxy)-4-bromo-1H-indole?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyloxy at C7, bromine at C4) and aromatic proton integration .

- TLC : For monitoring reaction progress (Rf = 0.30 in 70:30 ethyl acetate/hexane) .

- HRMS : To verify molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H]⁺) .

- X-ray crystallography : For absolute configuration confirmation (e.g., using SHELXL refinement) .

Q. How is the benzyloxy group stabilized during synthesis, and what are its reactivity trends?

The benzyloxy group acts as a protecting group for hydroxyl moieties. Stability is ensured under neutral/weakly acidic conditions but can be cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr in acetic acid). Reactivity studies focus on its participation in SN2 substitutions or deprotection for subsequent functionalization .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities in 7-(Benzyloxy)-4-bromo-1H-indole derivatives?

Single-crystal X-ray diffraction (SCXRD) reveals planar indole cores (mean deviation ≤0.017 Å) and dihedral angles between the indole and benzyloxy phenyl rings (26.05–50.17°), critical for understanding steric effects and π-π stacking interactions . Refinement programs like SHELXL (with OLEX2 interfaces) are used to analyze weak C–H⋯H–C interactions and twinning in high-resolution datasets .

Q. What challenges arise in regioselective bromination of the indole ring, and how can they be mitigated?